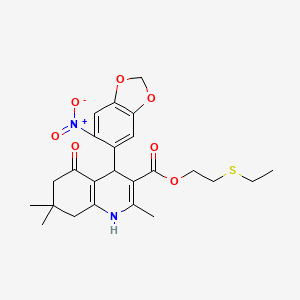![molecular formula C20H23NO3 B5108448 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide](/img/structure/B5108448.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide, also known as DPCPX, is a selective antagonist for the adenosine A1 receptor. This compound was first synthesized in the 1980s and has since been used in numerous scientific studies to investigate the role of adenosine receptors in various physiological processes.
Mechanism of Action
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide acts as a competitive antagonist for the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. Adenosine A1 receptors are involved in the regulation of various physiological processes, including neurotransmitter release, vasodilation, and cardiac function. By blocking the activity of adenosine A1 receptors, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide can modulate these processes and provide insights into their underlying mechanisms.
Biochemical and Physiological Effects
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of adenosine-induced vasodilation, the modulation of neurotransmitter release, and the reduction of ischemic injury in the brain. In addition, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide has been shown to have anti-inflammatory effects and may be useful in the treatment of conditions such as asthma and chronic obstructive pulmonary disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide in lab experiments is its selectivity for the adenosine A1 receptor, which allows researchers to investigate the specific role of this receptor in various physiological processes. However, one limitation of using N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide is that it may have off-target effects on other receptors or enzymes, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research involving N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide. One area of interest is the role of adenosine A1 receptors in the regulation of inflammation and immune function, which could have implications for the treatment of autoimmune diseases and other conditions. In addition, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide could be used in combination with other compounds to investigate the role of adenosine receptors in the regulation of pain and anxiety. Finally, further research is needed to fully understand the potential therapeutic applications of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide and other adenosine receptor antagonists.
Synthesis Methods
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide involves several chemical reactions, including the condensation of 3,4-dimethoxyphenethylamine with 2-phenylcyclopropanecarboxylic acid, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through purification and crystallization.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide has been widely used in scientific research to investigate the role of adenosine receptors in various physiological processes, including sleep regulation, cardiovascular function, and neuroprotection. For example, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide has been used to study the effects of adenosine A1 receptor activation on sleep-wake cycles in rodents. In addition, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide has been used to investigate the role of adenosine A1 receptors in the regulation of blood pressure and heart rate.
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-23-18-9-8-14(12-19(18)24-2)10-11-21-20(22)17-13-16(17)15-6-4-3-5-7-15/h3-9,12,16-17H,10-11,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZDGTYOOAPSNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CC2C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5694000 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4'-[2-(1H-imidazol-1-yl)ethoxy]-3-biphenylyl}-1H-pyrazole](/img/structure/B5108369.png)


![4-tert-butyl-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5108400.png)
![4-({1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}oxy)-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B5108421.png)
![N-[2-(2,6-dimethoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5108426.png)
![5-(4-bromophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5108437.png)

![N'-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-diethyl-1,4-benzenediamine hydrobromide](/img/structure/B5108453.png)
![N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide)](/img/structure/B5108460.png)

![N-(2-chloro-4-methylphenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5108462.png)
![4-(benzyloxy)-N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5108463.png)
![2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol](/img/structure/B5108468.png)